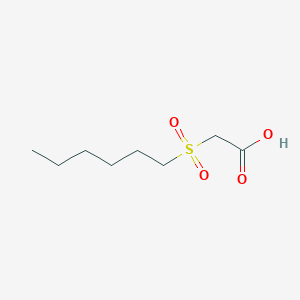
1-(2-Bromophenyl)prop-2-EN-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H10BrN It is a derivative of prop-2-en-1-amine, where a bromine atom is substituted at the second position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Bromophenyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-bromobenzyl chloride with propargylamine. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or ketones.
Reduction: Reduced forms like primary or secondary amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromophenyl)prop-2-en-1-amine
- 1-(4-Bromophenyl)prop-2-en-1-amine
- 1-(2-Chlorophenyl)prop-2-en-1-amine
- 1-(2-Fluorophenyl)prop-2-en-1-amine
Uniqueness
1-(2-Bromophenyl)prop-2-en-1-amine is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of the bromine atom at the second position may enhance its ability to participate in specific chemical reactions and interactions compared to its isomers .
Propiedades
Fórmula molecular |
C9H10BrN |
|---|---|
Peso molecular |
212.09 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10BrN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2 |
Clave InChI |
VKSFFOVXSJVUBT-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=CC=CC=C1Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


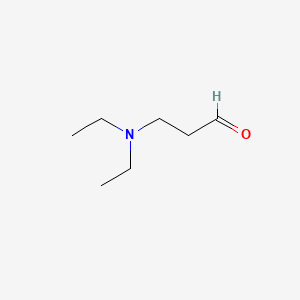
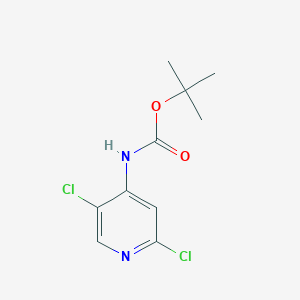
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B12439410.png)
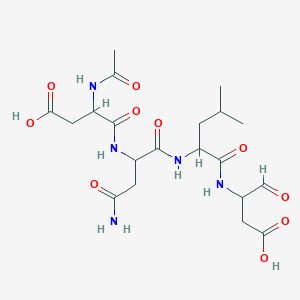
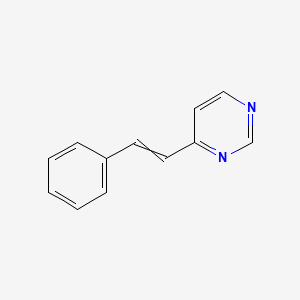
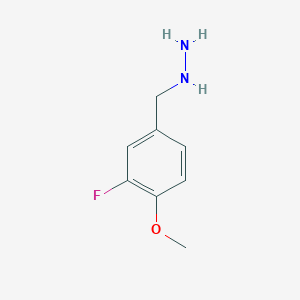
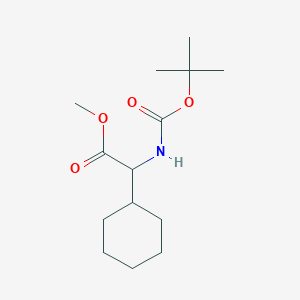
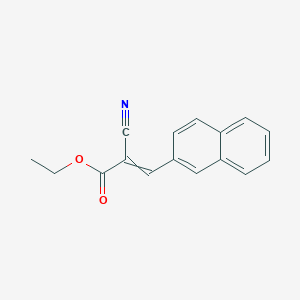
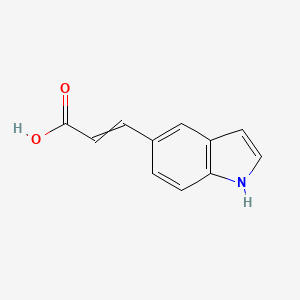
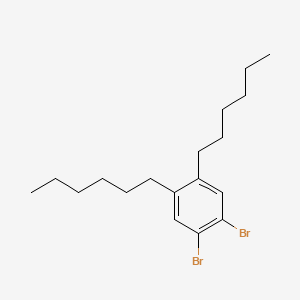
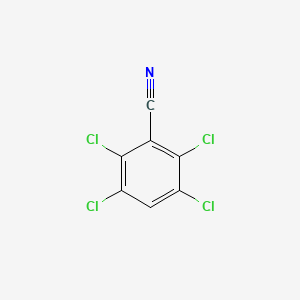
![4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride](/img/structure/B12439456.png)
![4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate](/img/structure/B12439463.png)
